(-)-Valeranone

Übersicht

Beschreibung

(-)-Valeranone is a sesquiterpenoid compound found in the essential oil of Valeriana officinalis, commonly known as valerian. This compound is known for its distinctive aroma and is often associated with the sedative and anxiolytic properties of valerian root. This compound has garnered interest due to its potential therapeutic applications and its role in the fragrance industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Valeranone typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenoids. The reaction conditions often require the presence of specific enzymes or catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound is primarily achieved through the extraction of essential oils from Valeriana officinalis. The extraction process involves steam distillation, where the plant material is subjected to steam, causing the essential oils to evaporate. The vapor is then condensed and collected, yielding a mixture of volatile compounds, including this compound.

Analyse Chemischer Reaktionen

Types of Reactions: (-)-Valeranone undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding alcohol or acid derivatives.

Reduction: Reduction reactions can yield different reduced forms of this compound, such as alcohols.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include alcohols, acids, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Model Compound for Biosynthesis Studies

- (-)-Valeranone serves as a model compound in studies aimed at understanding sesquiterpenoid biosynthesis. Its unique structure allows researchers to develop synthetic methodologies and investigate the enzymatic pathways involved in the production of similar compounds.

Biological Applications

1. Therapeutic Potential

- Research indicates that this compound exhibits potential therapeutic effects , including:

- Sedative : It has been shown to prolong barbiturate hypnosis and impair motor performance in animal models, suggesting sedative properties .

- Anxiolytic : Studies have demonstrated its ability to reduce anxiety-related behaviors in animal tests, comparable to traditional anxiolytics .

- Anti-inflammatory : The compound displays anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation .

2. Mechanism of Action

- The mechanism by which this compound exerts its effects is primarily through interaction with the central nervous system (CNS). It appears to modulate gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission and promoting relaxation and sedation .

Medical Applications

1. Treatment of Nervous System Disorders

- This compound is being explored as a natural alternative for treating anxiety, insomnia, and other CNS disorders. Clinical studies indicate that valerian root extracts containing this compound may provide similar benefits to synthetic medications without the associated side effects .

2. Cardiovascular Effects

- Some studies report that this compound can lower blood pressure and heart rate under stress conditions, indicating its potential for cardiovascular health improvement .

Industrial Applications

1. Fragrance Industry

- Due to its pleasant aroma, this compound is utilized in the fragrance industry for formulating perfumes and aromatherapy products. Its natural origin adds value to products marketed as holistic or wellness-oriented.

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Case Studies

Several case studies highlight the efficacy of this compound:

- Sedative Effects Study : In a controlled animal study, administration of this compound resulted in significant sedation compared to control groups, supporting its use as a natural sedative agent .

- Anxiolytic Activity Assessment : A comparative study between valerian extract (containing this compound) and diazepam showed that valerian extract provided comparable anxiolytic effects with fewer side effects, indicating its therapeutic potential .

- Cardiovascular Impact Analysis : Research on volunteers revealed that daily doses of valerian extract led to statistically significant reductions in systolic blood pressure during mental stress scenarios, showcasing its cardiovascular benefits .

Wirkmechanismus

The mechanism of action of (-)-Valeranone involves its interaction with the central nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and promoting relaxation and sedation. Additionally, this compound may interact with other neurotransmitter systems, contributing to its anxiolytic and sedative effects.

Vergleich Mit ähnlichen Verbindungen

Valerenic Acid: Another major component of valerian root with similar sedative properties.

Valerenal: A sesquiterpenoid with a structure similar to (-)-Valeranone, also found in valerian root.

Humulene: A sesquiterpene found in hops and other plants, with some overlapping biological activities.

Uniqueness: this compound is unique due to its specific structure and the combination of its aromatic and therapeutic properties. While similar compounds like valerenic acid and valerenal share some biological activities, this compound’s distinct molecular structure contributes to its unique reactivity and applications.

Biologische Aktivität

(-)-Valeranone is a compound derived from plants within the Valeriana genus, particularly Valeriana officinalis, commonly known as valerian. This compound has garnered attention for its diverse biological activities, including sedative, anxiolytic, antimicrobial, and antioxidant properties. This article synthesizes current research findings on this compound, emphasizing its pharmacological effects, mechanisms of action, and potential therapeutic applications.

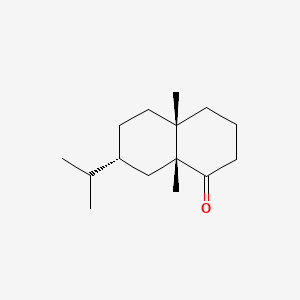

Chemical Structure and Properties

This compound is a bicyclic monoterpene ketone. Its structure allows it to interact with various biological targets, contributing to its pharmacological effects. The compound is primarily found in the essential oils of valerian plants, which have been traditionally used for their calming effects.

1. Sedative and Anxiolytic Effects

Research indicates that this compound exhibits significant sedative and anxiolytic properties. Studies have shown that extracts containing this compound can enhance gamma-aminobutyric acid (GABA) activity in the central nervous system (CNS), promoting relaxation and sleep induction. For instance, a study demonstrated that valerian extracts reduced sleep latency and increased non-rapid eye movement (NREM) sleep in animal models .

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies revealed that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria. The essential oils containing this compound exhibited notable inhibition against Staphylococcus aureus and other clinically relevant strains .

3. Antioxidant Properties

The antioxidant capacity of this compound has been assessed through various assays, including DPPH radical scavenging and β-carotene bleaching tests. Results indicated that valerian extracts containing this compound effectively scavenge free radicals, contributing to their potential protective effects against oxidative stress-related diseases .

4. Antitumor Potential

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. Preliminary findings suggest that this compound may inhibit cell proliferation in certain tumor types, indicating a potential role in cancer therapy .

Case Studies

Case Study 1: Sedative Effects in Clinical Trials

A clinical trial involving patients with insomnia demonstrated that valerian root extract significantly improved sleep quality compared to a placebo. The active constituents, including this compound, were thought to mediate these effects through GABAergic mechanisms.

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of essential oils from Valeriana species, this compound was identified as one of the key components responsible for inhibiting bacterial growth in vitro. The oil exhibited higher efficacy against Gram-positive bacteria compared to Gram-negative strains.

The biological activity of this compound can be attributed to its interaction with neurotransmitter systems and cellular pathways:

- GABA Receptor Modulation: this compound enhances GABAergic transmission by increasing GABA release and inhibiting its reuptake at synaptic clefts.

- Antioxidant Mechanisms: The compound's ability to scavenge free radicals contributes to its protective effects against oxidative damage.

- Cell Cycle Arrest: In cancer cells, this compound may induce apoptosis through modulation of cell cycle regulators.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(4aS,7R,8aR)-4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-11(2)12-7-9-14(3)8-5-6-13(16)15(14,4)10-12/h11-12H,5-10H2,1-4H3/t12-,14+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVXJTYHXDVWQO-SNPRPXQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(CCCC(=O)C2(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@@]2(CCCC(=O)[C@@]2(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5090-54-0 | |

| Record name | (-)-Valeranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5090-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Valeranone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JATAMANSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2918O3S3MS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.